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Compound of Interest

Compound Name: 5-Iodo-1-phenyl-1H-pyrazole

Cat. No.: B2650010 Get Quote

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural

determination of organic molecules.[4] By probing the magnetic environments of ¹H and ¹³C

nuclei, we can assemble a detailed map of the molecular skeleton and the connectivity of its

atoms.

Experimental Protocol: Acquiring High-Fidelity NMR
Data
The quality of NMR data is directly dependent on a meticulous experimental setup. The

following protocol is designed for robustness and reproducibility on a standard 400 or 500 MHz

spectrometer.[5]

1. Sample Preparation:

Weigh 5-10 mg of high-purity 5-iodo-1-phenyl-1H-pyrazole. The use of a high-purity sample
is critical to avoid signals from residual solvents or synthetic precursors which can
complicate spectral interpretation.
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is
selected for its excellent solubilizing power for a wide range of organic compounds and its
single, well-characterized residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C),
which minimizes spectral overlap.[5]
Transfer the solution to a 5 mm NMR tube. Ensure the tube is clean and dry to prevent
contamination.
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Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). TMS
provides a sharp, inert reference point for calibrating the chemical shift axis, which is crucial
for ensuring data comparability across different experiments and instruments.

2. Data Acquisition Parameters:

¹H NMR:
Frequency: 400 or 500 MHz.
Spectral Width: 0-12 ppm. This range comfortably encompasses the expected chemical
shifts for both aromatic and pyrazole protons.
Pulse Angle: 30-45°. A smaller pulse angle allows for faster repetition rates without saturating
the signals, improving the signal-to-noise ratio over a given time.
Relaxation Delay: 2 seconds. This delay allows most protons to return to their equilibrium
state before the next pulse, ensuring accurate signal integration.
Scans: 16-32. This number of scans typically provides an excellent signal-to-noise ratio for a
sample of this concentration.
¹³C NMR:
Frequency: 100 or 125 MHz (corresponding to the ¹H frequency).
Spectral Width: 0-160 ppm. This range covers the expected chemical shifts for both sp²
carbons of the aromatic rings and the C-I bond.
Pulse Program: Proton-decoupled. This removes C-H coupling, simplifying the spectrum so
that each unique carbon appears as a singlet.
Relaxation Delay: 5 seconds. Quaternary carbons and carbons bonded to iodine often have
longer relaxation times; a longer delay is necessary to ensure their quantitative detection.
Scans: 1024 or more. The low natural abundance of ¹³C necessitates a larger number of
scans to achieve an adequate signal-to-noise ratio.

¹H NMR Spectral Interpretation
The ¹H NMR spectrum of 5-iodo-1-phenyl-1H-pyrazole is expected to show distinct signals for

the pyrazole ring protons and the phenyl group protons. The iodine at the C5 position will

sterically and electronically influence the adjacent H4 proton.

Pyrazole Protons (H3 & H4): The pyrazole ring gives rise to two doublets. The proton at the

C3 position (H3) is coupled to the proton at the C4 position (H4). Due to the electron-

withdrawing nature of the adjacent nitrogen, H3 is expected to appear further downfield than

H4.
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Phenyl Protons: The five protons on the N-phenyl ring will appear in the aromatic region

(typically 7.2-7.8 ppm). They will likely present as a complex multiplet due to overlapping

signals from the ortho, meta, and para protons.

Table 1: Predicted ¹H NMR Data for 5-Iodo-1-phenyl-1H-pyrazole in CDCl₃

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H3 (pyrazole) 7.6 - 7.8 d (doublet) ~2.0 - 3.0

H4 (pyrazole) 6.4 - 6.6 d (doublet) ~2.0 - 3.0

H-ortho (phenyl) 7.5 - 7.7 m (multiplet) -

H-meta/para (phenyl) 7.3 - 7.5 m (multiplet) -

¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in

the molecule. The most significant feature will be the signal for the carbon atom bonded to

iodine (C5), which is expected to be shifted significantly upfield due to the "heavy atom effect."

Pyrazole Carbons: Three distinct signals are expected. C3 and C4 will be in the typical

aromatic/heteroaromatic region. C5, directly attached to iodine, will be at a much lower

chemical shift.

Phenyl Carbons: Four signals are expected for the phenyl ring: one for the ipso-carbon

(attached to the pyrazole nitrogen), one each for the ortho, meta, and para carbons.

Table 2: Predicted ¹³C NMR Data for 5-Iodo-1-phenyl-1H-pyrazole in CDCl₃
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C3 (pyrazole) 140 - 142

C4 (pyrazole) 110 - 112

C5 (pyrazole, C-I) 85 - 95

C-ipso (phenyl) 138 - 140

C-ortho (phenyl) 125 - 127

C-meta (phenyl) 129 - 130

C-para (phenyl) 128 - 129

Infrared (IR) Spectroscopy: Probing Functional
Groups and Vibrational Modes
IR spectroscopy provides valuable information about the functional groups present in a

molecule by measuring the absorption of infrared radiation, which excites molecular vibrations

(stretching, bending).[6] For 5-iodo-1-phenyl-1H-pyrazole, IR is excellent for confirming the

presence of the aromatic C-H and C=C/C=N bonds.

Experimental Protocol: Attenuated Total Reflectance
(ATR)
Modern FTIR spectroscopy using an ATR accessory is a rapid and reliable method that

requires minimal sample preparation.[5]

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a

diamond ATR crystal.

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is

crucial as it will be subtracted from the sample spectrum to remove any signals from the

instrument or atmosphere (e.g., CO₂, H₂O).

Sample Application: Place a small amount (1-2 mg) of the solid 5-iodo-1-phenyl-1H-
pyrazole powder directly onto the ATR crystal.
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Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the

sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a

range of 4000-400 cm⁻¹.

IR Spectral Interpretation
The IR spectrum is interpreted by assigning absorption bands to specific vibrational modes

within the molecule.

Table 3: Key Predicted IR Absorption Bands for 5-Iodo-1-phenyl-1H-pyrazole

Wavenumber (ν, cm⁻¹) Vibration Type Description

3100 - 3000 Aromatic C-H Stretch

Confirms the presence of sp²

C-H bonds in both the phenyl

and pyrazole rings.

1600 - 1450 C=C and C=N Ring Stretch

A series of sharp bands

characteristic of the aromatic

and heteroaromatic ring

systems.[6]

770 - 730 & 710 - 690 C-H Out-of-Plane Bend

Strong absorptions indicative

of a monosubstituted benzene

ring.

~550 - 500 C-I Stretch

A weak to medium absorption

in the far-IR region, confirming

the presence of the carbon-

iodine bond.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a

compound and gaining structural insights from its fragmentation patterns.[7] For 5-iodo-1-
phenyl-1H-pyrazole, high-resolution mass spectrometry (HRMS) can confirm the elemental

formula with high precision.
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Experimental Protocol: Electron Ionization (EI) and
Electrospray Ionization (ESI)

Gas Chromatography-Mass Spectrometry (GC-MS with EI source):

Dissolve a small sample (<1 mg) in a volatile solvent like dichloromethane or ethyl acetate.

Inject the solution into the GC, which separates the compound from any impurities.

The purified compound enters the MS source, where it is bombarded with high-energy

electrons (typically 70 eV). This causes ionization and fragmentation. The resulting

fragmentation pattern is highly reproducible and serves as a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS with ESI source):

Dissolve the sample in a suitable solvent like methanol or acetonitrile.

Infuse the solution directly into the ESI source, which generates protonated molecular

ions, [M+H]⁺, under softer conditions than EI.

Analyze the ions using a high-resolution analyzer (e.g., TOF or Orbitrap) to determine the

mass-to-charge ratio (m/z) to at least four decimal places. This allows for the

unambiguous determination of the molecular formula.

MS Spectral Interpretation
Molecular Ion (M⁺): The molecular formula is C₉H₇IN₂.[3] The exact monoisotopic mass is

270.9654 g/mol . In an EI spectrum, the molecular ion peak (M⁺) should be observed at m/z

≈ 270. The presence of iodine (¹²⁷I) will give a very characteristic isotopic pattern.

Key Fragments: The fragmentation of pyrazoles often involves the loss of stable neutral

molecules or characteristic radicals.[7]

[M - I]⁺: Loss of an iodine radical (127 u) would result in a fragment at m/z ≈ 143. This

corresponds to the 1-phenylpyrazole cation.

[C₆H₅]⁺: The phenyl cation at m/z = 77 is a very common fragment for phenyl-substituted

compounds.
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[M - N₂]⁺: Rearrangement and loss of a neutral nitrogen molecule (28 u) is a known

fragmentation pathway for some pyrazoles.[7]

Table 4: Predicted Mass Spectrometry Data for 5-Iodo-1-phenyl-1H-pyrazole

m/z (Predicted) Ion Formula Interpretation

270 [C₉H₇IN₂]⁺ Molecular Ion (M⁺)

143 [C₉H₇N₂]⁺ Loss of iodine radical (•I)

115 [C₈H₅N]⁺
Further fragmentation, e.g.,

loss of HCN from 143

77 [C₆H₅]⁺ Phenyl cation

Visualization of Spectroscopic Correlations
The following diagram illustrates the structure of 5-iodo-1-phenyl-1H-pyrazole and highlights

the key proton and carbon atoms that give rise to the characteristic NMR signals discussed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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